2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14(2)15-5-9-19(10-6-15)26-20(28)13-27-21(16-3-7-18(23)8-4-16)25-12-17(11-24)22(27)29/h3-10,12,14H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWGGLKOJDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews current research findings on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄FN₃O
- Molecular Weight : Approximately 273.29 g/mol
- CAS Number : 610764-96-0
The compound consists of a pyrimidine core substituted with a cyano group and a fluorophenyl moiety, along with an acetamide side chain. This structural arrangement contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis process include:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as cyanoacetic acid and appropriate amines.
- Substitution Reactions : Introducing the fluorophenyl and isopropylphenyl groups through electrophilic aromatic substitution.
- Purification : Techniques such as column chromatography are employed to isolate the desired product.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The cyano group enhances lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may contribute to binding affinity through hydrophobic interactions. Upon entering biological systems, the compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.
Therapeutic Applications
Research indicates that this compound has potential applications in treating various conditions:
- Anticancer Activity : Studies have shown that pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The structural modifications in this compound may enhance its efficacy against specific cancer types.
- Antimicrobial Properties : The presence of the cyano and fluoro groups suggests potential antimicrobial activity, which warrants further investigation in clinical settings.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of enzymatic pathways |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives, including our compound, on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Scientific Research Applications
The compound "2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide" is a pyrimidine derivative with potential therapeutic applications in medicinal chemistry. The compound features a pyrimidine ring substituted with a cyano group, a fluorophenyl moiety, and an acetamide functional group. Its unique structure suggests applications in the development of therapeutics targeting various diseases.
The compound's structural features suggest potential antiviral activity, as pyrimidine derivatives have been explored for their efficacy against viral infections. It has been studied for its biological activities and potential therapeutic applications, particularly in oncology and antimicrobial research.
The compound's biological activity arises from its ability to interact with specific enzymes or receptors within biological pathways. The cyano group increases lipophilicity, which facilitates cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions. It may also modulate receptor activity, leading to pharmacological effects such as anti-cancer or anti-inflammatory actions.
Synonyms and Identifiers
Synonyms and identifiers of similar compounds:
- 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Molecular formula C21H15FN4O4, molecular weight 406.4 .
- 2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-N-{2-methyl-1-[5-(1-methyl-1-m-tolyl-ethyl)-[1,3,4]oxadiazole-2-carbonyl]-propyl}-acetamide: InChIKey BIGWFGHBXFZSQP-QHCPKHFHSA-N .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyrimidinone and acetamide derivatives, focusing on substituent variations, molecular properties, and synthetic insights:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycle: The target compound and analogs in , and 8 share a pyrimidinone core, whereas features a morpholinone ring. Pyrimidinones are associated with diverse bioactivity due to their hydrogen-bonding capacity and aromaticity .
Linkage Variations: and use a thioether (-S-) linkage, which may alter metabolic stability compared to the target compound’s oxygen-based linkage . Aryl Modifications: The 4-isopropylphenyl group in the target compound increases lipophilicity (logP) compared to ’s 2-methoxy-5-methylphenyl group, which introduces polar methoxy interactions .
Synthetic Insights: The 58% yield reported for the morpholinone derivative () suggests feasible synthesis via acetylation and chromatography . The target compound may require similar strategies but with pyrimidinone-specific precursors.
Spectroscopic Data: NMR signals for analogous compounds (e.g., aromatic protons at δ 7.16–7.69 in ) highlight diagnostic peaks for acetamide NH (δ ~10.08 in ) and pyrimidinone protons, which would aid in characterizing the target compound .
Q & A
Basic: What are the recommended methods for optimizing the synthetic route of this compound?
Answer:
Synthetic optimization should integrate statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading) affecting yield and purity . Coupling computational reaction path searches (e.g., quantum chemical calculations) with experimental validation, as proposed by ICReDD, can accelerate route optimization by predicting energetically favorable intermediates and transition states .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for confirming molecular geometry. Refinement using programs like SHELXL ensures accurate determination of bond lengths, angles, and intermolecular interactions . Complement with spectroscopic methods:
- NMR : Verify substituent positions (e.g., fluorophenyl and isopropyl groups).
- HRMS : Confirm molecular formula and isotopic patterns.
- FT-IR : Validate functional groups (e.g., cyano, carbonyl).
Advanced: How can computational modeling resolve discrepancies in observed vs. predicted biological activity?
Answer:
Discrepancies may arise from off-target interactions or unaccounted conformational dynamics. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across homologs (e.g., pyridazinones or pyrimidinones) . Molecular dynamics simulations (MD, >100 ns) can assess ligand-protein stability under physiological conditions. Cross-validate with experimental IC50 data to refine force-field parameters .
Advanced: What strategies address low reproducibility in crystallographic data for analogs of this compound?
Answer:
Low reproducibility often stems from polymorphism or twinning. Use SHELXD for robust phase determination in twinned crystals and SHELXE for density modification . For polymorph screening, employ high-throughput crystallization trials with varied solvents (e.g., DMSO/water mixtures). Pair with powder XRD to identify dominant phases .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on structural analogs (e.g., pyridazinones with anti-inflammatory activity):
- Enzyme inhibition : Measure IC50 against kinases or proteases using fluorescence-based assays.
- Cell viability : Use MTT or resazurin assays in relevant cell lines (e.g., cancer or immune cells).
- Binding affinity : Surface plasmon resonance (SPR) for real-time kinetic analysis .
Advanced: How can reaction fundamentals inform scalable reactor design for this compound?
Answer:
Apply reaction engineering principles (CRDC subclass RDF2050112):
- Mass transfer : Optimize agitation speed in biphasic systems (e.g., aqueous/organic).
- Heat transfer : Use microreactors for exothermic steps (e.g., cyano group introduction).
- Kinetic modeling : Fit rate constants via inline FT-IR or HPLC to predict batch vs. flow performance .
Advanced: How to resolve conflicting data in structure-activity relationship (SAR) studies?
Answer:
Contradictions may arise from assay variability or unmeasured physicochemical properties. Mitigate by:
- Standardization : Use a common cell line and assay protocol across analogs.
- Descriptors : Calculate logP, polar surface area, and H-bond donors to correlate with activity .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrimidinones vs. pyridazinones) .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced: How to design derivatives for enhanced metabolic stability?
Answer:
Modify metabolically labile sites (e.g., acetamide linker):
- Bioisosteres : Replace the acetamide with a sulfonamide or urea group.
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near hydrolysis-prone bonds.
- Isotope labeling : Use deuterium at α-positions to slow CYP450-mediated degradation .
Advanced: What crystallographic software parameters improve refinement accuracy?
Answer:
In SHELXL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
